Ethyl 2-amino-2-(4-chlorophenyl)butanoate

Description

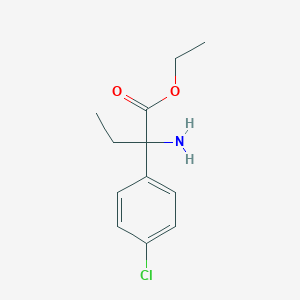

Ethyl 2-amino-2-(4-chlorophenyl)butanoate is a chiral ester derivative featuring a butanoate backbone substituted at the second carbon with an amino group and a 4-chlorophenyl aromatic ring.

Properties

Molecular Formula |

C12H16ClNO2 |

|---|---|

Molecular Weight |

241.71 g/mol |

IUPAC Name |

ethyl 2-amino-2-(4-chlorophenyl)butanoate |

InChI |

InChI=1S/C12H16ClNO2/c1-3-12(14,11(15)16-4-2)9-5-7-10(13)8-6-9/h5-8H,3-4,14H2,1-2H3 |

InChI Key |

SCGHBQIVZKKPFX-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC=C(C=C1)Cl)(C(=O)OCC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-2-(4-chlorophenyl)butanoate typically involves the reaction of ethyl acetoacetate with 4-chlorobenzylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide, which facilitates the formation of the desired product through nucleophilic substitution and subsequent esterification.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The reaction conditions are optimized to ensure the stability of the product and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-(4-chlorophenyl)butanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to a primary amine.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary alcohols or amines.

Scientific Research Applications

Ethyl 2-amino-2-(4-chlorophenyl)butanoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which ethyl 2-amino-2-(4-chlorophenyl)butanoate exerts its effects involves interactions with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group may interact with hydrophobic regions of proteins or enzymes. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituents on the aromatic ring, ester group modifications, or functional groups on the amino moiety. Below is a comparative analysis based on synthesis, physicochemical properties, and analytical characterization.

Table 1: Key Properties of Ethyl 2-amino-2-(4-chlorophenyl)butanoate and Analogs

*Calculated based on structural data.

Key Observations:

Substituent Effects on Reactivity and Yield: The methoxycarbonylamino derivative (from ) exhibited a low synthesis yield (15%) under reduction conditions, likely due to steric hindrance or electronic effects from the bulky methoxycarbonyl group . In contrast, fluorinated analogs (Compounds 13 and 14) achieved higher yields (42–67%), suggesting that electron-withdrawing fluorine atoms or acetyl/formyl groups enhance reaction efficiency . The amino group in the target compound may offer greater reactivity for further functionalization compared to acylated or fluorinated analogs.

Impact of Fluorination: Compounds 13 and 14 feature difluoro substituents, which increase molecular weight and polarity. This likely contributes to their distinct melting points (138–140°C and 79–82°C, respectively) compared to non-fluorinated analogs .

Volatility and Purification: While volatility data for the target compound is unavailable, highlights that simpler ethyl esters (e.g., ethyl hexanoate, ethyl octanoate) exhibit significant volatility during chromatographic washings. The aromatic and polar substituents in this compound likely reduce its volatility, necessitating alternative purification strategies (e.g., silica chromatography, as used for Compounds 13 and 14) .

Analytical and Stereochemical Considerations

- The target compound’s amino group may introduce similar challenges, warranting chiral resolution techniques .

- Spectroscopic Characterization : All analogs were validated via multinuclear NMR (¹H, ¹³C, ¹⁹F) and HRMS, underscoring the importance of these methods in confirming structural integrity, especially for fluorinated derivatives .

Biological Activity

Ethyl 2-amino-2-(4-chlorophenyl)butanoate, a compound belonging to the class of amino acid derivatives, has garnered attention for its potential biological activities. This article explores its pharmacological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an ethyl group, an amino group, and a 4-chlorophenyl moiety. The structural features contribute significantly to its biological activity.

| Property | Description |

|---|---|

| Molecular Formula | CHClN O |

| Molecular Weight | 229.68 g/mol |

| Solubility | Soluble in organic solvents; moderate solubility in water |

| Functional Groups | Amino group, ester group, aromatic ring |

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects, particularly in pain relief and inflammation modulation. The compound may act as an inhibitor of certain enzymes or receptors involved in these pathways. Its structural similarity to other bioactive compounds suggests enhanced pharmacological properties due to the presence of the 4-chlorophenyl group, which is often associated with increased potency and selectivity in drug development.

Cytotoxicity and Antitumor Activity

Studies have evaluated the cytotoxic effects of ethyl derivatives on various cancer cell lines. For instance, compounds similar to this compound have demonstrated significant inhibitory activity against tumor growth in vitro. The cytotoxicity was assessed using standard assays such as MTT and IC50 calculations. Preliminary results indicate that derivatives exhibit selective cytotoxicity towards malignant cells while sparing non-malignant cells .

Case Studies

- Antitumor Activity Assessment : In a study involving several derivatives of chlorophenyl butanoates, this compound showed promising results against HeLa cells with an IC50 value indicating effective inhibition of cell proliferation .

- Mechanistic Studies : Further investigations into the mechanism of action revealed that the compound may induce apoptosis through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and subsequent cell death in cancerous cells .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthesis can be outlined as follows:

- Starting Materials : Ethyl acetate, 4-chloroaniline, and suitable reagents for amination.

- Reaction Conditions : The reaction is usually carried out under controlled temperature and pH conditions to optimize yield and purity.

- Purification : The final product is purified using recrystallization or chromatography techniques.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.